

Lasiokaurinin Demonstrates Potent Anti-Tumor Efficacy in Preclinical Breast Cancer Models

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Compound of Interest

Compound Name: *Lasiokaurinin*

Cat. No.: *B15596705*

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[City, State] – [Date] – New preclinical research highlights the therapeutic potential of **Lasiokaurinin** (LAS), a natural diterpenoid compound, in the treatment of triple-negative breast cancer (TNBC), one of the most aggressive forms of breast cancer. An in vivo study utilizing a xenograft mouse model demonstrated that **Lasiokaurinin** significantly curtails tumor growth without inducing notable toxicity, positioning it as a promising candidate for further oncological drug development. The compound's efficacy is attributed to its inhibitory action on the PI3K/Akt/mTOR and STAT3 signaling pathways, crucial drivers of cancer cell proliferation and survival.

A recent study investigated the in vivo anti-cancer effects of **Lasiokaurinin** in a triple-negative breast cancer model.^{[1][2]} The findings revealed that **Lasiokaurinin** treatment led to a significant reduction in tumor growth in a xenograft mouse model.^[2] This effect was observed without any adverse impacts on the body weight or vital organs of the mice, suggesting a favorable safety profile for the compound.^{[1][2]}

In this pivotal study, **Lasiokaurinin**'s anti-tumor activity was compared against a standard-of-care chemotherapy agent, docetaxel. The results indicated that **Lasiokaurinin**'s therapeutic effect was comparable to that of docetaxel in this preclinical model.

Comparative Analysis of In Vivo Efficacy

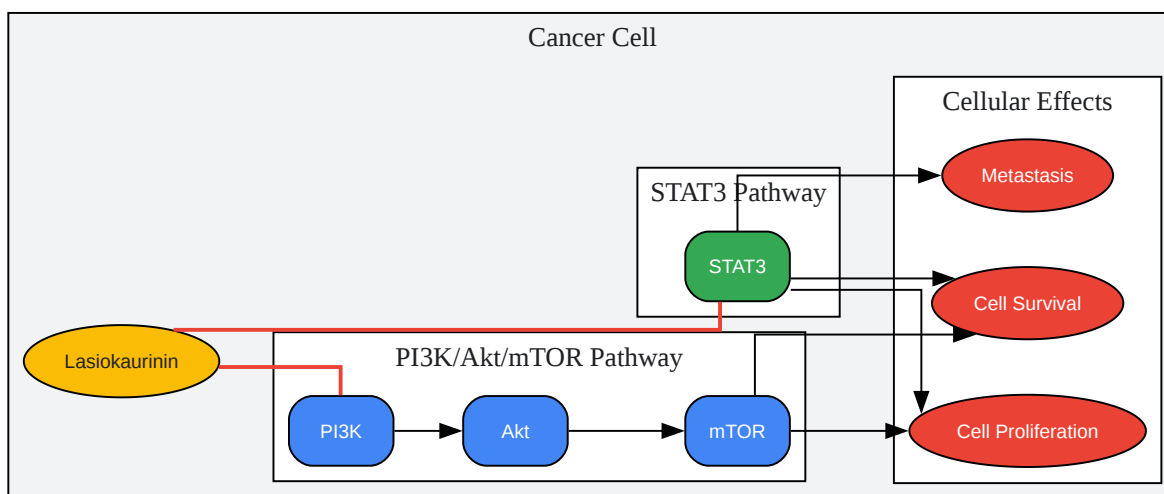
The following table summarizes the key quantitative data from the xenograft mouse model study, comparing the effects of **Lasiokaurinin** with a vehicle control and the chemotherapeutic drug docetaxel.

Treatment Group	Dosage	Administration Route	Mean Tumor Volume (mm ³) at Day 20	Change in Body Weight	Notes
Vehicle (Saline)	-	Intraperitoneal	Data not specified, used as baseline for comparison	No significant change	Control group
Lasiokaurinin (Low Dose)	5 mg/kg	Intraperitoneal	Significantly reduced compared to vehicle	No detrimental effects observed	
Lasiokaurinin (High Dose)	10 mg/kg	Intraperitoneal	Significantly reduced compared to vehicle	No detrimental effects observed	
Docetaxel	10 mg/kg	Intraperitoneal	Significantly reduced compared to vehicle	Data not specified	Positive control

Mechanism of Action: Targeting Key Cancer Pathways

Lasiokaurinin exerts its anti-cancer effects by modulating critical signaling pathways involved in tumor progression. The study identified that **Lasiokaurinin** effectively inhibits the activation of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and the signal transducer and activator of transcription 3 (STAT3)

pathway.[1][2] This dual inhibition disrupts essential cellular processes for cancer cells, including proliferation, survival, and metastasis, ultimately leading to cell cycle arrest, apoptosis, and DNA damage in TNBC cells.[1]



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*Inhibitory action of **Lasiokaurinin** on PI3K/Akt/mTOR and STAT3 pathways.*

Experimental Protocols

A detailed methodology was employed for the in vivo validation of **Lasiokaurinin**'s therapeutic potential.

Animal Model:

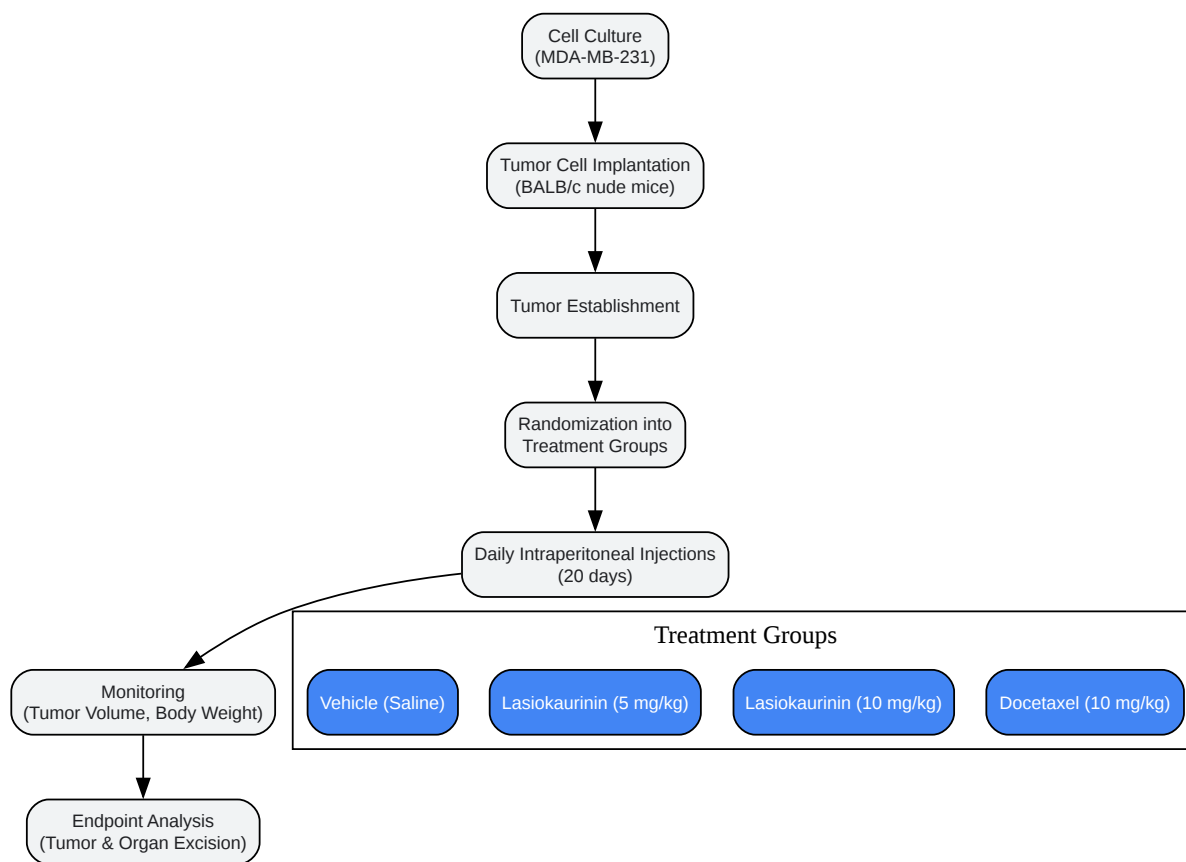
- Species: Female BALB/c nude mice.[2]
- Cell Line: MDA-MB-231 human triple-negative breast cancer cells.[2]
- Implantation: 5×10^6 MDA-MB-231 cells were inoculated into the mammary fat pads of the mice.[2]

Treatment Regimen:

- Once tumors were established, the mice were randomized into different treatment groups.
- **Lasiokaurinin** was administered daily via intraperitoneal injection at doses of 5 mg/kg and 10 mg/kg for 20 consecutive days.[\[2\]](#)
- The positive control group received intraperitoneal injections of docetaxel at a dose of 10 mg/kg.[\[2\]](#)
- The vehicle control group received intraperitoneal injections of saline.[\[2\]](#)

Endpoint Analysis:

- Tumor growth was monitored throughout the 20-day treatment period.[\[2\]](#)
- At the end of the study, mice were euthanized, and the xenograft tumors and vital organs were excised for further evaluation.[\[2\]](#)
- Body weight was regularly recorded to assess systemic toxicity.[\[2\]](#)



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Workflow for the *in vivo* assessment of **Lasiokaurinin**'s anti-cancer activity.

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References

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- 2. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
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